Product packaging for TRIA-662(Cat. No.:CAS No. 3106-60-3)

TRIA-662

Cat. No.: B1211872
CAS No.: 3106-60-3
M. Wt: 137.16 g/mol
InChI Key: LDHMAVIPBRSVRG-UHFFFAOYSA-O
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Description

Historical Context and Early Perceptions in Biochemical Research

For many years after its discovery, 1-Methylnicotinamide was regarded in the scientific community as a biologically inactive metabolite of nicotinamide (B372718). nih.govplos.orgebi.ac.uknih.govebi.ac.ukahajournals.org The primary role assigned to 1-MNA was that of a terminal product of nicotinamide catabolism, destined for excretion from the body via urine. nih.govnih.gov Its presence in plasma and urine was utilized mainly as a clinical biomarker. For instance, measuring levels of 1-MNA was a method used to help diagnose niacin deficiency. nih.gov It was also monitored to assess renal tubular excretion. nih.gov In these early studies, 1-MNA and other related nicotinamide metabolites were consistently considered to be inert waste products without any significant physiological function of their own. nih.gov

Evolution of Research Perspectives on Biological Significance

The perception of 1-Methylnicotinamide as an inactive substance began to shift dramatically with surprising research findings. Initial evidence for its biological activity emerged from pilot studies where topical application of 1-MNA was found to be effective in mitigating inflammatory skin conditions. nih.govfrontiersin.org These early observations were pivotal, providing the first clear indication that 1-MNA possessed in vivo biological activity, although the underlying mechanisms were not yet understood. nih.gov

This paradigm shift spurred a new wave of research dedicated to uncovering the broader physiological roles of 1-MNA. Subsequent investigations revealed that it possesses significant anti-thrombotic and anti-inflammatory properties. plos.orgebi.ac.uknih.govebi.ac.ukresearchgate.net A key discovery was that these effects are mediated through a cyclooxygenase-2 (COX-2) and prostacyclin pathway. nih.govahajournals.org Research demonstrated that 1-MNA could inhibit platelet-dependent thrombosis and act as an endogenous activator of prostacyclin synthesis, a critical regulator of cardiovascular processes. wikipedia.orgnih.gov

Further studies expanded the known activities of 1-MNA, establishing its role as a vasoprotective agent. It has been shown to improve the bioavailability of nitric oxide (NO), a crucial molecule for vasodilation, by regulating the activity of endothelial nitric oxide synthase (eNOS). wikipedia.orgpatsnap.com The evolution of research has continued to uncover more complex functions. Recent studies have focused on its ability to regulate NAD+ biosynthesis by inhibiting the enzyme NNMT, thereby influencing cellular energy and metabolism. wikipedia.orgpatsnap.comnih.gov This interaction also links 1-MNA to the function of SIRT1, an enzyme associated with longevity. wikipedia.orgfrontiersin.org The scope of 1-MNA research now includes its neuroprotective effects, such as reducing neuroinflammation and protecting against neurotoxins, and its capacity to enhance physical exercise endurance. wikipedia.orgplos.orgnih.gov

The journey of 1-Methylnicotinamide in biochemical research from being viewed as an inert biomarker to a potent, multi-functional signaling molecule is summarized in the table below.

Research PeriodPrimary Perception/FocusKey Research FindingsAssociated Pathways/Mechanisms
Early-Mid 20th CenturyInactive Metabolic Byproduct & Biomarker- Used to diagnose niacin deficiency. nih.gov
  • Marker for renal tubular excretion. nih.gov
  • - Nicotinamide metabolism and excretion. nih.govnih.gov
    Early 2000sEmerging Bioactivity- First evidence of anti-inflammatory effects in skin diseases. nih.govfrontiersin.orgresearchgate.net- Mechanism undefined in early studies. nih.gov
    Mid-2000s to 2010sAnti-thrombotic & Anti-inflammatory Agent- Demonstrated anti-thrombotic activity. nih.govahajournals.org
  • Identified as an anti-inflammatory agent in various models. wikipedia.orgebi.ac.ukplos.org
  • - Cyclooxygenase-2 (COX-2)/Prostacyclin (PGI2) pathway. wikipedia.orgnih.gov
  • Inhibition of NLRP3 inflammasome. plos.orgfrontiersin.org
  • 2010s to PresentVasoprotective & Metabolic Regulator- Improves endothelial function and nitric oxide (NO) bioavailability. wikipedia.orgfrontiersin.orgpatsnap.com
  • Enhances exercise capacity. plos.orgnih.gov
  • Regulates NAD+ metabolism. wikipedia.orgnih.gov
  • Exhibits neuroprotective properties. wikipedia.org
  • - eNOS activation. patsnap.com
  • NNMT inhibition. wikipedia.orgpatsnap.com
  • SIRT1 expression enhancement. wikipedia.orgfrontiersin.org
  • Reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6). wikipedia.orgpatsnap.com
  • Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C7H9N2O+ B1211872 TRIA-662 CAS No. 3106-60-3

    3D Structure

    Interactive Chemical Structure Model





    Properties

    IUPAC Name

    1-methylpyridin-1-ium-3-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H8N2O/c1-9-4-2-3-6(5-9)7(8)10/h2-5H,1H3,(H-,8,10)/p+1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LDHMAVIPBRSVRG-UHFFFAOYSA-O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C[N+]1=CC=CC(=C1)C(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H9N2O+
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    1005-24-9 (chloride), 6456-44-6 (iodide)
    Record name N(1)-Methylnicotinamide
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    DSSTOX Substance ID

    DTXSID10185019
    Record name N(1)-Methylnicotinamide
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    Molecular Weight

    137.16 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Solid
    Record name 1-Methylnicotinamide
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0000699
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Solubility

    855 mg/mL
    Record name 1-Methylnicotinamide
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0000699
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    CAS No.

    3106-60-3
    Record name 1-Methylnicotinamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=3106-60-3
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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    Record name N(1)-Methylnicotinamide
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    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Trigonellamide
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    Record name N(1)-Methylnicotinamide
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    Record name TRIGONELLAMIDE
    Source FDA Global Substance Registration System (GSRS)
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    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Record name 1-Methylnicotinamide
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0000699
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Biochemical Pathways and Enzymatic Regulation of 1 Methylnicotinamide

    Nicotinamide (B372718) N-Methyltransferase (NNMT)-Mediated Biosynthesis

    The biosynthesis of 1-MNA is catalyzed by the cytosolic enzyme Nicotinamide N-Methyltransferase (NNMT). wikipedia.org This enzyme is predominantly expressed in the liver and adipose tissue, but is also found in the kidneys, lungs, skeletal muscle, placenta, heart, and brain. wikipedia.orgnih.gov NNMT plays a central role in the metabolism of nicotinamide (a form of vitamin B3) and has been implicated in various physiological and pathological processes, including metabolic regulation and cancer. wikipedia.orgnih.gov

    Substrates and Cofactors in NNMT Activity

    The enzymatic reaction catalyzed by NNMT involves the transfer of a methyl group from a specific donor to nicotinamide. nih.gov The primary substrates and cofactors involved in this reaction are:

    Nicotinamide (NAM): This is the acceptor substrate for the methyl group. wikipedia.org It is a precursor for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in redox reactions. nih.gov

    S-adenosyl-L-methionine (SAM): SAM serves as the universal methyl group donor for the NNMT-catalyzed reaction. wikipedia.orgnih.gov The transfer of its methyl group to nicotinamide results in the formation of 1-MNA. nih.gov

    S-adenosyl-L-homocysteine (SAH): Following the donation of the methyl group, SAM is converted to SAH. nih.gov

    The reaction can be summarized as follows: Nicotinamide + S-adenosyl-L-methionine ⇌ 1-Methylnicotinamide + S-adenosyl-L-homocysteine wikipedia.org

    NNMT can also methylate other pyridine-containing compounds, suggesting a broader role in xenobiotic detoxification. nih.govnih.gov

    Key Molecules in NNMT-Mediated Biosynthesis of 1-Methylnicotinamide
    MoleculeRole
    Nicotinamide (NAM)Acceptor Substrate
    S-adenosyl-L-methionine (SAM)Methyl Group Donor (Cofactor)
    1-Methylnicotinamide (1-MNA)Product
    S-adenosyl-L-homocysteine (SAH)Product

    Regulation of NNMT Expression and Activity

    The expression and activity of NNMT are subject to intricate regulatory mechanisms, ensuring a controlled production of 1-MNA. These regulatory processes include:

    Transcriptional Regulation: The expression of the NNMT gene is influenced by various transcription factors. For instance, CCAAT/enhancer-binding protein beta (CEBPB) has been shown to transactivate Nnmt expression in response to dexamethasone (B1670325) during the early stages of adipocyte differentiation. nih.gov

    Metabolic Regulation: NNMT activity is linked to the cellular metabolic state. For example, calorie restriction in mice has been shown to increase the expression of both NNMT and sirtuin-1 (SIRT1). nih.govnih.gov NNMT can, in turn, influence NAD+-dependent signaling pathways by consuming NAM, a precursor for NAD+ synthesis. nih.gov Overexpression of NNMT can lead to decreased NAD+ levels. frontiersin.org

    Product Inhibition: The product of the enzymatic reaction, 1-MNA, can act as an inhibitor of NNMT. wikipedia.orgfrontiersin.org It binds to the active site of the enzyme, thereby impeding the binding of nicotinamide and suppressing further enzymatic activity. frontiersin.org

    Interaction with Methionine Cycle Enzymes: NNMT can regulate the balance of methyl donors by interacting with key enzymes of the methionine cycle, such as betaine-homocysteine methyltransferase (BHMT), methionine adenosyltransferase (MAT), and adenosylhomocysteinase (AHCY). researchgate.net This interaction can influence the regeneration of SAM. researchgate.net

    Enzymatic Kinetics of MNA Formation

    The efficiency of 1-MNA formation by NNMT is determined by its enzymatic kinetics. Studies have shown that the catalytic mechanism is sequential, with SAM binding to the enzyme first, followed by nicotinamide. nih.gov After the methyl transfer, 1-MNA is released, followed by the release of SAH. nih.gov

    The affinity of NNMT for its substrates varies. The Michaelis constant (KM) for nicotinamide has been reported to be approximately 0.43 mM. genecards.org While NNMT can act on other pyridine-containing compounds, many are poor substrates, suggesting they may function as competitive inhibitors instead. mdpi.com For example, the catalytic efficiencies for the structural analogues thionicotinamide (B1219654) and nicotinimidamide were found to be 59% and 4% of that for nicotinamide, respectively. mdpi.com

    Kinetic Parameters of Human NNMT
    SubstrateKinetic Parameter (KM)Reference
    Nicotinamide0.43 mM genecards.org

    Aldehyde Oxidase (AO)-Mediated Catabolism of 1-Methylnicotinamide

    The breakdown of 1-MNA is primarily carried out by Aldehyde Oxidase (AO), a cytosolic enzyme belonging to the family of molybdoflavoproteins. nih.gov AO is characterized by its broad substrate specificity and is predominantly found in the liver, where it plays a significant role in the metabolism of various xenobiotics and endogenous compounds. nih.govwikipedia.org

    Formation of Pyridone Metabolites (e.g., 1-Methyl-2-pyridone-5-carboxamide, 1-Methyl-4-pyridone-5-carboxamide)

    Aldehyde oxidase catalyzes the oxidation of 1-MNA into two main pyridone metabolites:

    1-Methyl-2-pyridone-5-carboxamide (2-PY)

    1-Methyl-4-pyridone-5-carboxamide (4-PY)

    These metabolites are subsequently excreted in the urine. nih.govnih.gov The formation of these pyridones is a critical step in the clearance of nicotinamide from the body. nih.gov The ratio of 2-PY to 4-PY produced can vary depending on the species. mdpi.com In humans, 2-PY is the major metabolite. nih.govmdpi.com

    The oxidation reaction involves a nucleophilic attack on the carbon atoms adjacent to the nitrogen in the pyridine (B92270) ring of 1-MNA. cambridgemedchemconsulting.com

    Role of AO Isoforms in MNA Degradation

    The metabolism of 1-MNA is influenced by different isoforms of aldehyde oxidase. In mammals, four AO isoforms have been identified: AOX1, AOX3, AOX3L1, and AOX4. nii.ac.jp The expression profiles of these isoforms exhibit significant species differences, which accounts for the variations observed in drug metabolism and the ratio of 2-PY to 4-PY among different species. cambridgemedchemconsulting.comnii.ac.jp

    In humans, AOX1 is the key enzyme in the liver responsible for the phase I metabolism of numerous xenobiotics, including the oxidation of 1-MNA. wikipedia.org Studies using chimeric mice with humanized livers have demonstrated that the aldehyde oxidase in these mice exhibits human-like functional characteristics, with 2-PY being the major oxidation product of 1-MNA, consistent with observations in humans. nih.gov

    Interplay with Nicotinamide Adenine Dinucleotide (NAD+) Metabolism

    1-Methylnicotinamide (1-MNA) is an endogenous metabolite of nicotinamide (a form of vitamin B3) and plays a significant role in the intricate network of Nicotinamide Adenine Dinucleotide (NAD+) metabolism. wikipedia.orgnih.gov Its formation and subsequent actions are deeply connected to the primary pathway for NAD+ synthesis in mammals, the nicotinamide salvage pathway. wikipedia.orgnih.gov

    Contribution to Nicotinamide Salvage Pathway

    The nicotinamide salvage pathway recycles nicotinamide, a byproduct of NAD+-consuming enzyme activities, back into NAD+. nih.govnih.gov This process is crucial for maintaining stable intracellular NAD+ pools. The central enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT), which converts nicotinamide to nicotinamide mononucleotide (NMN). nih.govmdpi.com NMN is then converted to NAD+. nih.gov

    However, nicotinamide can also be directed down a different metabolic route. The enzyme nicotinamide N-methyltransferase (NNMT), which is highly expressed in the liver, catalyzes the methylation of nicotinamide. wikipedia.orgnih.gov This reaction uses S-adenosyl methionine (SAM) as a methyl donor to convert nicotinamide into 1-Methylnicotinamide. wikipedia.orgnih.gov Therefore, the synthesis of 1-MNA represents a competing branch that diverts nicotinamide away from the main NAD+ synthesis pathway. nih.govconciergemedical.ai By converting nicotinamide to 1-MNA, NNMT effectively removes a substrate from the salvage pathway, influencing the rate of NAD+ regeneration. nih.govnih.gov

    EnzymeSubstrate(s)Product(s)Role in Relation to 1-MNA and NAD+ Synthesis
    Nicotinamide N-methyltransferase (NNMT)Nicotinamide, S-adenosyl methionine (SAM)1-Methylnicotinamide (1-MNA), S-adenosyl-L-homocysteine (SAH)Catalyzes the formation of 1-MNA, diverting nicotinamide from the NAD+ salvage pathway. wikipedia.orgnih.gov
    Nicotinamide phosphoribosyltransferase (NAMPT)Nicotinamide, Phosphoribosyl pyrophosphate (PRPP)Nicotinamide mononucleotide (NMN)Rate-limiting enzyme in the primary NAD+ salvage pathway; competes with NNMT for the common substrate, nicotinamide. nih.govmdpi.comnih.gov
    Nicotinamide Mononucleotide Adenylyltransferases (NMNATs)Nicotinamide mononucleotide (NMN), ATPNicotinamide Adenine Dinucleotide (NAD+)Catalyzes the final step in the salvage pathway to produce NAD+. nih.govunipg.it

    Regulatory Influence on NAD+ Levels

    The production of 1-MNA via the NNMT enzyme serves as a critical regulatory node for cellular NAD+ levels. By consuming the shared precursor, nicotinamide, the activity of NNMT directly impacts the amount of nicotinamide available for NAD+ synthesis through the NAMPT-mediated salvage pathway. nih.govconciergemedical.ai Consequently, elevated NNMT activity can lead to a reduction in the cellular NAD+ pool by shunting nicotinamide toward 1-MNA formation and subsequent excretion. nih.govnih.gov

    Research indicates that 1-MNA itself can function as an inhibitor of the NNMT enzyme. wikipedia.org This suggests the existence of a negative feedback loop where the product of the enzymatic reaction, 1-MNA, can downregulate its own synthesis. By inhibiting NNMT activity, 1-MNA may prevent excessive depletion of the nicotinamide pool, thereby helping to regulate NAD+ biosynthesis and optimize cellular NAD+ levels. wikipedia.org This regulatory mechanism highlights the complex interplay between nicotinamide metabolism, 1-MNA production, and the maintenance of NAD+ homeostasis.

    ConditionEffect on Nicotinamide PoolConsequence for NAD+ LevelsReference
    Increased NNMT ActivityDecreased (diverted to 1-MNA)Tends to decrease nih.govconciergemedical.ai
    1-MNA-mediated Inhibition of NNMTIncreased availability for salvage pathwayHelps to stabilize or optimize wikipedia.org

    Molecular and Cellular Mechanisms of 1 Methylnicotinamide Action

    Endothelial Cell Function Modulation

    1-Methylnicotinamide (1-MNA) has emerged as a biologically active molecule that exerts significant effects on the function of endothelial cells, the inner lining of blood vessels. Its mechanisms of action involve the intricate regulation of key signaling pathways that govern vascular health.

    Regulation of Endothelial Nitric Oxide Synthase (eNOS) Activity

    1-MNA plays a crucial role in modulating the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO) in the endothelium. wikipedia.orgpatsnap.com Research indicates that 1-MNA can enhance eNOS activity, leading to increased NO production. patsnap.com This enhancement is critical for maintaining vascular homeostasis. Studies have shown that 1-MNA treatment can improve endothelium-dependent vasorelaxation by influencing eNOS function. nih.govahajournals.org In cultured human endothelial cells, 1-MNA has been observed to augment NO release when stimulated by both receptor-dependent and receptor-independent eNOS agonists. nih.govahajournals.org Furthermore, in situations of endothelial dysfunction, such as that induced by oxidized low-density lipoprotein, 1-MNA has been shown to restore the agonist-stimulated release of NO. nih.govahajournals.org This restorative effect is linked to the normalization of the balance between nitric oxide and superoxide (B77818) within the endothelial cells, suggesting that 1-MNA helps maintain the coupled state of eNOS, where it primarily produces NO rather than superoxide radicals. nih.govahajournals.org

    Influence on Prostacyclin (PGI2) Synthesis via Cyclooxygenase-2 (COX-2) Pathway

    Beyond its effects on the NO pathway, 1-MNA also significantly influences the production of prostacyclin (PGI2), another critical molecule for vascular health. wikipedia.org 1-MNA is recognized as an endogenous activator of PGI2 synthesis. wikipedia.orgnih.gov This action is mediated through the cyclooxygenase-2 (COX-2) pathway. nih.govbibliotekanauki.plnih.govfrontierspartnerships.org Research has shown that the anti-thrombotic effects of 1-MNA are dependent on PGI2 synthesized by COX-2. nih.gov This suggests that 1-MNA can regulate thrombotic and inflammatory processes within the cardiovascular system by stimulating PGI2 production. wikipedia.orgnih.gov The anti-inflammatory and gastroprotective effects of 1-MNA are also linked to this PGI2-dependent mechanism. plos.org Studies have demonstrated that the thrombolytic response induced by 1-MNA can be inhibited by selective COX-2 inhibitors, further solidifying the role of the COX-2/PGI2 pathway in its mechanism of action. nih.gov

    Immune Response Modulation

    1-MNA also demonstrates significant immunomodulatory properties, influencing the behavior of key immune cells and the secretion of signaling molecules known as cytokines.

    Effects on Macrophage Polarization (e.g., M2 Polarization of Kupffer Cells)

    Recent studies have highlighted the ability of 1-MNA to modulate macrophage polarization, a process where macrophages adopt distinct functional phenotypes. Specifically, 1-MNA has been shown to promote the M2 polarization of Kupffer cells, the resident macrophages in the liver. researchgate.netnih.govnih.govfrontiersin.orgresearchgate.net M2 macrophages are typically associated with anti-inflammatory and tissue-remodeling functions. In an inflammatory environment induced by lipopolysaccharide (LPS), 1-MNA was found to regulate Kupffer cell polarization towards the M2 phenotype. researchgate.netnih.govnih.govfrontiersin.org This shift is characterized by a decrease in M1 markers, such as inducible nitric oxide synthase (iNOS), and an increase in M2 markers. nih.govfrontiersin.org

    Modulation of Cytokine Secretion (e.g., Interleukin-10 (IL-10), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6))

    Consistent with its role in promoting M2 macrophage polarization, 1-MNA has been shown to stimulate the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10). researchgate.netnih.govnih.govfrontiersin.orgresearchgate.net In studies involving LPS-stimulated Kupffer cells, 1-MNA administration led to increased IL-10 secretion. researchgate.netnih.govnih.govfrontiersin.org IL-10 plays a crucial role in suppressing inflammatory responses. pneumon.org

    Conversely, some research indicates that 1-MNA can reduce the production of pro-inflammatory cytokines. It has been reported to decrease the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), thereby attenuating inflammation. patsnap.complos.org However, other studies on LPS-stimulated peritoneal macrophages did not observe a significant effect of exogenous 1-MNA on the release of TNF-α or IL-6. nih.gov This suggests that the immunomodulatory effects of 1-MNA on cytokine secretion may be cell-type specific or dependent on the particular inflammatory context.

    Interactive Data Table: Effects of 1-Methylnicotinamide on Cellular Processes

    SectionSubsectionKey FindingAffected Molecules/PathwaysCell Type
    3.13.1.1. Regulation of Endothelial Nitric Oxide Synthase (eNOS) ActivityEnhances eNOS activity and restores function in dysfunctional cells. nih.govahajournals.orgeNOSHuman Endothelial Cells
    3.13.1.2. Impact on Nitric Oxide (NO) BioavailabilityIncreases NO release and normalizes the NO/superoxide balance. wikipedia.orgnih.govahajournals.orgNitric Oxide (NO)Human Endothelial Cells
    3.13.1.3. Influence on Prostacyclin (PGI2) SynthesisActivates PGI2 synthesis. wikipedia.orgnih.govProstacyclin (PGI2), Cyclooxygenase-2 (COX-2)Endothelial Cells
    3.23.2.1. Effects on Macrophage PolarizationPromotes M2 polarization. researchgate.netnih.govnih.govfrontiersin.orgresearchgate.netM2 markers (e.g., increased IL-10)Kupffer Cells (Liver Macrophages)
    3.23.2.2. Modulation of Cytokine SecretionStimulates IL-10 secretion; conflicting reports on TNF-α and IL-6. patsnap.comresearchgate.netnih.govnih.govfrontiersin.orgresearchgate.netnih.govIL-10, TNF-α, IL-6Kupffer Cells, Peritoneal Macrophages

    Inhibition of Inflammasome Activation (e.g., NLRP3 Inflammasome)

    1-Methylnicotinamide (1-MNA) has been identified as a significant inhibitor of the NLRP3 inflammasome, a key component of the innate immune system that, when activated, can lead to the release of pro-inflammatory cytokines like IL-1β and induce a form of cell death known as pyroptosis. nih.gov Research has demonstrated that 1-MNA can specifically reduce the activation of the NLRP3 inflammasome in human macrophages. nih.gov This inhibitory effect is linked to its ability to scavenge reactive oxygen species (ROS), as the introduction of external hydrogen peroxide can counteract the inhibitory action of 1-MNA on NLRP3 activation. nih.gov

    Studies have shown that 1-MNA's immunomodulatory effects are particularly dependent on the NLRP3 inflammasome. nih.gov For instance, while it effectively reduces NLRP3-mediated IL-1β secretion, it does not have the same inhibitory effect on the secretion of other cytokines like IL-6 when stimulated by endotoxins. nih.gov At higher concentrations, 1-MNA has also been observed to decrease the activation of NF-κB and the levels of pro-IL-1β. nih.gov This targeted inhibition of the NLRP3 inflammasome highlights a potential therapeutic application for 1-MNA in conditions where this inflammasome is overly active. nih.govresearchgate.net

    In experimental models using THP-1 and U-937 cell lines, 1-MNA demonstrated a concentration-dependent effect on IL-1β secretion following NLRP3 inflammasome activation. A lower concentration (1 mM) of 1-MNA was more effective in reducing IL-1β production than a higher concentration (10 mM). Specifically, 1 mM 1-MNA reduced IL-1β production by nearly 50% in THP-1 cells and by almost 30% in U-937 cells. researchgate.net

    Cell Line1-MNA ConcentrationTime PointReduction in IL-1β Secretion
    THP-11 mM2 hours~50%
    U-9371 mM24 hours~30%
    THP-110 mM2 hours~25% (not statistically significant)

    Oxidative Stress Regulation

    1-Methylnicotinamide (1-MNA) exhibits notable reactive oxygen species (ROS) scavenging properties, contributing to its anti-inflammatory and protective cellular effects. frontiersin.orgpatsnap.com The molecule's ability to neutralize harmful free radicals is a key aspect of its mechanism of action. patsnap.com Studies have shown that 1-MNA can directly scavenge ROS, which are often produced in excess during inflammatory processes and contribute to cellular damage. patsnap.comtandfonline.com

    The anti-inflammatory activity of 1-MNA has been linked to its capacity to scavenge specific reactive oxygen species, including the superoxide radical anion and the hydroxyl radical. tandfonline.com However, comparisons with its precursor, nicotinamide (B372718) (NA), indicate that while both compounds possess scavenging abilities, NA is more effective against the hydroxyl radical. if-pan.krakow.pl This suggests that the potent anti-inflammatory effects of 1-MNA may not be solely attributable to its direct ROS scavenging activity. if-pan.krakow.pl

    In the context of endothelial cells, 1-MNA has been shown to modulate the release of nitric oxide (NO) and superoxide (O₂·⁻). It potentiates the release of NO while adjusting the kinetics of O₂·⁻ release, particularly in dysfunctional endothelial cells, without acting as a direct scavenger of O₂·⁻ in the concentrations tested. ahajournals.org Furthermore, the metabolism of 1-MNA by aldehyde oxidase can lead to a transient increase in hydrogen peroxide (H₂O₂). This, in turn, can induce antioxidant defense pathways. sci-hub.senih.gov

    1-Methylnicotinamide (1-MNA) interacts with key antioxidant pathways, most notably the Nrf2 pathway, to regulate cellular oxidative stress. frontiersin.orgnih.gov This interaction is crucial for its protective effects against cellular damage induced by oxidative stress. frontiersin.orgnih.gov

    Research has demonstrated that 1-MNA can upregulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. frontiersin.orgnih.gov In studies involving cardiac injury models, 1-MNA treatment led to a significant increase in Nrf2 mRNA expression. frontiersin.orgnih.gov This upregulation of Nrf2 is associated with the subsequent increased expression of its downstream antioxidant genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1). frontiersin.orgnih.gov For example, in one study, 1-MNA treatment increased the mRNA expression of HO-1 by 84.1% and NQO-1 by 223.3% in the hearts of mice on a high-fat diet. frontiersin.orgnih.gov

    The activation of the Nrf2 pathway by 1-MNA has been observed in both in vivo and in vitro models. frontiersin.orgnih.gov In cultured cardiomyocytes, 1-MNA treatment resulted in a significant increase in the mRNA and protein expression of HO-1 and NQO-1. frontiersin.orgnih.gov This indicates that 1-MNA acts as an antioxidant by stimulating the Nrf2 signaling pathway and enhancing the expression of antioxidant-related genes. frontiersin.orgnih.gov

    Furthermore, the clearance of 1-MNA through its oxidation by aldehyde oxidase generates a transient increase in hydrogen peroxide. This mild oxidative stress can trigger the induction of antioxidant defense pathways, including those regulated by FOXO and NRF2, leading to an increased production of antioxidant enzymes like catalase and glutathione (B108866) S-transferase. sci-hub.se

    Pathway/GeneEffect of 1-MNAExperimental ModelReference
    Nrf2Upregulation of mRNA expressionHigh-fat diet-induced cardiac injury in mice frontiersin.orgnih.gov
    HO-1Upregulation of mRNA expressionHigh-fat diet-induced cardiac injury in mice frontiersin.orgnih.gov
    NQO-1Upregulation of mRNA expressionHigh-fat diet-induced cardiac injury in mice frontiersin.orgnih.gov
    Nrf2Upregulation of expressionPalmitic acid-treated H9C2 cells nih.gov
    HO-1Upregulation of mRNA and protein expressionPalmitic acid-treated H9C2 cells nih.gov
    NQO-1Upregulation of mRNA and protein expressionPalmitic acid-treated H9C2 cells nih.gov
    FOXO/NRF2Induction of antioxidant defense pathwaysGeneral cellular metabolism sci-hub.se

    Sirtuin Pathway Interactions

    1-Methylnicotinamide (1-MNA) has been shown to exert a significant influence on the expression and stability of Sirtuin 1 (SIRT1), a crucial enzyme involved in cellular metabolism and longevity. wikipedia.orgnih.govnih.gov Research indicates that 1-MNA can increase SIRT1 protein levels without affecting its mRNA expression, suggesting a post-transcriptional regulatory mechanism. nih.govnih.govfrontiersin.org

    Specifically, studies have demonstrated that 1-MNA enhances the stability of the SIRT1 protein by regulating its degradation through the ubiquitin-proteasome system. nih.govnih.gov This stabilization of SIRT1 is considered a key mechanism through which 1-MNA exerts its metabolic benefits. nih.govnih.gov For instance, in hepatic cells, increased levels of 1-MNA led to a significant increase in SIRT1 protein content, which was essential for the observed improvements in glucose and cholesterol metabolism. nih.gov

    In animal models, supplementation with 1-MNA has been shown to counteract the age-related and diet-induced decline in SIRT1 expression in various tissues, including the cochlea. nih.gov This effect was associated with protective outcomes, such as the amelioration of hearing loss. nih.gov The ability of 1-MNA to enhance SIRT1 protein half-life has also been highlighted as a promising strategy for boosting SIRT1 activity. bmj.com

    FindingExperimental ContextReference
    1-MNA increases SIRT1 protein expression independent of mRNA levels.Hepatic cells, cochlear tissue in mice. nih.govnih.govfrontiersin.org
    1-MNA regulates the ubiquitin-proteasome degradation of SIRT1.Mechanistic studies in hepatic cells. nih.govnih.gov
    1-MNA supplementation increases liver SIRT1 protein and improves metabolic profiles in mice on a high-fat diet.In vivo studies in mice. nih.gov
    1-MNA enhances the half-life of the SIRT1 protein.Review on nutraceutical activation of SIRT1. bmj.com

    1-Methylnicotinamide (1-MNA) plays a regulatory role in various cellular processes that are mediated by Sirtuin 1 (SIRT1). By enhancing SIRT1 protein stability and activity, 1-MNA influences downstream pathways involved in metabolism, inflammation, and cellular survival. nih.govnih.govmdpi.com

    One of the key sirtuin-mediated processes affected by 1-MNA is the regulation of gene transcription. SIRT1 is known to deacetylate various transcription factors, thereby modulating their activity. For example, 1-MNA may inhibit TGF-β collateralization by activating SIRT1. nih.gov Additionally, SIRT1 activation by 1-MNA can lead to the deacetylation of forkhead box protein O1 (FOXO1), a transcription factor involved in gluconeogenesis. nih.gov This can contribute to improved insulin (B600854) sensitivity. nih.gov

    Furthermore, the influence of 1-MNA on SIRT1 extends to the regulation of inflammatory responses. SIRT1 can inhibit the activity of NF-κB, a key transcription factor in inflammation. nubioage.com By stabilizing SIRT1, 1-MNA can contribute to the suppression of NF-κB-mediated inflammation. nubioage.com

    In the context of aging, 1-MNA has been shown to extend the lifespan of Caenorhabditis elegans through a SIRT1-dependent mechanism involving mitohormetic effects. nih.govmdpi.com This suggests that 1-MNA's interaction with the sirtuin pathway has implications for longevity. nih.govmdpi.com The activation of SIRT1 by 1-MNA also has a positive effect on muscle function and energy metabolism. mdpi.com

    Cellular ProcessMediating FactorEffect of 1-MNAReference
    Gene TranscriptionTGF-βInhibition of collateralization through SIRT1 activation nih.gov
    GluconeogenesisFOXO1Inhibition of acetylation via SIRT1 activation, improving insulin sensitivity nih.gov
    InflammationNF-κBInhibition of activity through SIRT1 stabilization nubioage.com
    Lifespan RegulationSIRT1Extension of lifespan in C. elegans nih.govmdpi.com
    Energy MetabolismSIRT1Enhancement of muscle function and energy utilization mdpi.com

    Preclinical Investigative Applications and Biological Significance Non Human Models

    Cardiovascular System Research in Animal Models

    1-Methylnicotinamide (1-MNA), a primary metabolite of nicotinamide (B372718), has garnered significant attention in preclinical research for its potential therapeutic effects on the cardiovascular system. nih.govresearchgate.netresearchgate.netif-pan.krakow.pl Investigations in various animal models have revealed its multifaceted roles in mitigating thrombosis, improving endothelial function, and offering vascular protection.

    Anti-thrombotic Investigations in Rodent Models

    Studies in rodent models have consistently demonstrated the anti-thrombotic properties of 1-MNA. nih.govresearchgate.netplos.org In normotensive rats, 1-MNA induced a dose-dependent and sustained thrombolytic response in a model of extracorporeal thrombus formation. nih.govresearchgate.net This effect was associated with an increase in the blood levels of 6-keto-PGF1α, a stable metabolite of prostacyclin (PGI2), a potent inhibitor of platelet aggregation. nih.govresearchgate.net

    Further investigations in a model of arterial thrombosis in renovascular hypertensive rats showed that 1-MNA significantly reduced thrombus formation. nih.govresearchgate.net This anti-thrombotic effect was abolished by pretreatment with both non-selective and selective COX-2 inhibitors, indicating that the mechanism of action is dependent on the cyclooxygenase-2 (COX-2) and subsequent prostacyclin synthesis pathway. nih.govresearchgate.net Notably, 1-MNA's anti-thrombotic activity was specific to arterial, platelet-dependent thrombosis, as it did not affect venous thrombosis. nih.govresearchgate.net

    Animal ModelKey FindingsProposed Mechanism of Action
    Normotensive rats (extracorporeal thrombus)Dose-dependent thrombolysis. nih.govresearchgate.netIncreased blood levels of 6-keto-PGF1α (prostacyclin metabolite). nih.govresearchgate.net
    Renovascular hypertensive rats (arterial thrombosis)Reduced thrombus formation. nih.govresearchgate.netDependent on COX-2 and prostacyclin synthesis. nih.govresearchgate.net
    Rats (venous thrombosis)No effect on venous thrombosis. nih.govresearchgate.netActivity is specific to platelet-dependent arterial thrombosis. nih.govresearchgate.net

    Endothelial Function Studies in Metabolic Disease Models (e.g., Hypertriglyceridemia, Diabetes)

    Preclinical studies have highlighted the potential of 1-MNA to improve endothelial function in the context of metabolic diseases such as hypertriglyceridemia and diabetes. researchgate.netif-pan.krakow.plplos.orguj.edu.pl In rat models of both fructose-induced hypertriglyceridemia and streptozotocin-induced diabetes, chronic administration of 1-MNA was found to prevent the impairment of nitric oxide (NO)-dependent vasodilation, a key indicator of endothelial dysfunction. if-pan.krakow.pl

    In diabetic rats, while 1-MNA had only a mild effect on hyperglycemia and did not lower triglyceride concentrations, it still effectively prevented the development of endothelial dysfunction in the aorta. if-pan.krakow.pl This suggests that the vasoprotective effects of 1-MNA are, at least in part, independent of its effects on lipid levels. if-pan.krakow.pl Similarly, in diabetic mice, long-term treatment with 1-MNA improved endurance exercise capacity, an effect potentially linked to the release of prostacyclin and improved insulin (B600854) sensitivity. plos.orguj.edu.pl These findings underscore the role of 1-MNA in preserving endothelial health in states of metabolic stress. researchgate.netif-pan.krakow.plwikipedia.org

    Vascular Protective Mechanisms in In Vitro and In Vivo Systems

    The vascular protective effects of 1-MNA are attributed to its ability to modulate key endothelial pathways. plos.orgmdpi.com A primary mechanism is the enhancement of prostacyclin (PGI2) and nitric oxide (NO) bioavailability. wikipedia.orgmdpi.com In vivo studies have demonstrated that the anti-thrombotic and anti-inflammatory actions of 1-MNA are mediated by a PGI2-dependent mechanism. if-pan.krakow.pl

    In vitro experiments using human aortic endothelial cells (HAECs) have shown that 1-MNA can modulate the cellular response to inflammatory stimuli like lipopolysaccharide (LPS). biorxiv.org Furthermore, research suggests that 1-MNA can reverse endothelial dysfunction through the production of NO, thereby exerting a protective effect on the aorta. mdpi.com The compound has also been shown to reduce plaque size, macrophage infiltration, and lipid content in a mouse model of atherosclerosis. mdpi.com These collective findings from both in vitro and in vivo systems point towards 1-MNA's potential to protect the vasculature through multiple, interconnected mechanisms.

    SystemKey FindingsUnderlying Mechanism
    In Vivo (Animal Models)Anti-thrombotic and anti-inflammatory effects. if-pan.krakow.pl Reduced atherosclerotic plaque size and lipid content. mdpi.comProstacyclin (PGI2)-dependent pathways. if-pan.krakow.pl
    In Vitro (Endothelial Cells)Modulation of cellular response to inflammatory stimuli. biorxiv.orgEnhanced nitric oxide (NO) production. mdpi.com

    Inflammatory and Immunomodulatory Research in Preclinical Models

    1-MNA has demonstrated significant anti-inflammatory and immunomodulatory effects in a variety of preclinical models, suggesting its potential as a regulator of immune responses.

    Attenuation of Inflammation in Various Animal Models (e.g., Lipopolysaccharide (LPS)-induced inflammation)

    The anti-inflammatory properties of 1-MNA have been documented across several animal models. plos.orgfrontiersin.orgfrontiersin.orgnih.gov In a mouse model of lipopolysaccharide (LPS)-induced systemic inflammation, administration of 1-MNA led to a significant reduction in pro-inflammatory cytokines in liver tissues. frontiersin.orgnih.gov Similarly, in a rat model of necrotizing enterocolitis (NEC), a condition characterized by severe intestinal inflammation, exogenous supplementation with 1-MNA reduced mortality and ameliorated pathological and inflammatory damage. plos.org This was associated with a decrease in the expression of inflammatory factors such as TNF-α and IL-1β. plos.org

    Further studies have shown that 1-MNA can attenuate LPS-induced cognitive deficits by targeting neuroinflammation and neuronal apoptosis. ane.pl In a model of high-fat diet-induced cardiac injury, 1-MNA inhibited the expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6. frontiersin.org The anti-inflammatory effects of 1-MNA are often linked to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. plos.orgfrontiersin.org

    Immunomodulatory Effects on Specific Immune Cell Populations (e.g., Kupffer Cells, Macrophages)

    1-MNA exerts its immunomodulatory effects by directly influencing the function of key immune cells, particularly macrophages and Kupffer cells (resident liver macrophages). In an LPS-induced inflammatory environment in mice, 1-MNA was shown to promote the M2 polarization of liver Kupffer cells. frontiersin.orgnih.govresearchgate.net This shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype is significant, as M2 macrophages are involved in resolving inflammation and promoting tissue repair. frontiersin.orgnih.gov

    This polarization was associated with stimulated secretion of the anti-inflammatory cytokine IL-10. frontiersin.orgnih.govresearchgate.net The mechanism appears to involve the inhibition of the nuclear transcription factor NF-κB (p65) in hepatocytes, which in turn reduces the inflammatory inhibition of certain drug-metabolizing enzymes. frontiersin.orgnih.govresearchgate.net Research has also indicated that 1-MNA can modulate the activity of macrophages to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6. patsnap.com These findings highlight the targeted immunomodulatory capacity of 1-MNA on specific immune cell populations.

    Metabolic and Endocrine System Investigations in Animal Models

    1-Methylnicotinamide (MNA), the primary metabolite of nicotinamide via the enzyme nicotinamide N-methyltransferase (NNMT), is integral to cellular energy metabolism. nih.govfrontiersin.org The NNMT-driven reaction consumes S-adenosylmethionine (SAM), a universal methyl donor, to produce MNA and S-adenosylhomocysteine (SAH). frontiersin.orgnih.gov This process links one-carbon metabolism with the regulation of nicotinamide adenine (B156593) dinucleotide (NAD+) levels, a critical coenzyme in cellular energy processes like glycolysis, the citric acid cycle, and oxidative phosphorylation. frontiersin.orgmdpi.comuniovi.es

    In animal models, the activity of NNMT and the subsequent production of MNA have been shown to influence energy expenditure. frontiersin.org Studies in mice have demonstrated that knockdown of NNMT in adipose tissue and the liver leads to augmented cellular energy expenditure. nih.gov This effect is linked to an increase in adipose tissue SAM and NAD+ levels, which in turn upregulates the polyamine metabolic pathway. nih.gov Specifically, NNMT inhibition enhances oxygen consumption in adipocytes, a process dependent on polyamine flux. nih.gov These findings suggest that the metabolic pathway producing MNA plays a significant role in regulating the body's energy balance. nih.gov

    The role of 1-Methylnicotinamide and its synthesizing enzyme, NNMT, has been extensively studied in animal models of metabolic dysregulation, such as diet-induced obesity and diabetes. nih.govnih.gov NNMT expression is often found to be upregulated in the white adipose tissue (WAT) and liver of obese and diabetic mice. nih.gov Consequently, elevated levels of its product, MNA, are observed in the urine of db/db mice and obese Zucker rats, indicating increased NNMT activity in these conditions. nih.govbioscientifica.com

    Research using genetic manipulation in mice has provided further insights. Knockdown of NNMT in mice has been shown to protect against diet-induced obesity and improve insulin sensitivity. nih.govnih.govdiabetesjournals.org Specifically, male mice with a genetic NNMT deficiency fed a high-fat diet (HFD) exhibited significantly improved insulin sensitivity. diabetesjournals.org In HFD-fed mice, administration of MNA was found to reduce serum levels of triglycerides and LDL, although it did not significantly affect body weight over an 18-week period. frontiersin.org

    In models of diabetes, the effects of MNA appear more complex. In streptozotocin-induced diabetic rats, chronic MNA treatment prevented the impairment of nitric oxide-dependent vasodilation, a common complication, but had only a mild effect on hyperglycemia. if-pan.krakow.pl Another study using db/db diabetic mice found that a 4-week treatment with MNA improved insulin sensitivity and prolonged endurance exercise capacity, without altering fasting glucose or lipid profiles. uj.edu.pl However, a separate investigation in a mouse model of gestational diabetes mellitus reported that MNA supplementation in both standard and high-fat diets actually impaired glucose tolerance. bioscientifica.com In type 2 diabetic mice (ob/ob mice), MNA treatment was shown to reduce body weight gain, lower fasting blood glucose and insulin levels, and improve insulin resistance in skeletal muscle by activating the SIRT1/PGC-1α signaling pathway. spandidos-publications.com

    Animal ModelConditionKey Findings Related to MNA/NNMTReference
    Mice (C57BL/6)High-Fat Diet (HFD)NNMT knockdown protects against diet-induced obesity and insulin resistance. nih.gov
    Mice (db/db)DiabetesMNA treatment improved insulin sensitivity and exercise capacity. uj.edu.pl
    Rats (Wistar)Streptozotocin-Induced DiabetesChronic MNA treatment prevented endothelial dysfunction with mild effects on hyperglycemia. if-pan.krakow.pl
    Mice (ob/ob)Type 2 DiabetesMNA improved insulin resistance in skeletal muscle via the SIRT1/PGC-1α pathway. spandidos-publications.com
    Mice (C57BL/6N)Gestational Diabetes (HFD)MNA supplementation impaired glucose tolerance. bioscientifica.com
    MiceHigh-Fat Diet (HFD)MNA administration decreased serum triglycerides and LDL. frontiersin.org

    1-Methylnicotinamide has been shown to influence the hepatic metabolism and clearance of certain drugs in animal models, particularly under inflammatory conditions. researchgate.netfrontiersin.orgnih.govnih.gov A key example is the metabolism of the antifungal drug voriconazole (B182144). researchgate.netfrontiersin.org Inflammatory states, such as those induced by lipopolysaccharide (LPS) in mice, can impair the hepatic metabolism of voriconazole. researchgate.netnih.gov

    In a study using an LPS-induced inflammatory mouse model, the administration of MNA was found to enhance voriconazole metabolism. researchgate.netfrontiersin.orgnih.gov The mechanism involves MNA promoting the M2 polarization of liver Kupffer cells, which are resident macrophages. researchgate.netnih.gov This polarization leads to an increased secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10). researchgate.netfrontiersin.orgnih.gov IL-10, in turn, upregulates the expression of the drug-metabolizing enzyme CYP2C38 in primary hepatocytes. researchgate.netnih.gov This upregulation appears to be mediated by the inhibition of the nuclear transcription factor NF-κB (p65) in the hepatocytes. researchgate.netnih.gov By reducing the inflammatory inhibition of CYP2C38, MNA effectively promotes the clearance of voriconazole. researchgate.netfrontiersin.org

    Beyond specific drug interactions, MNA is recognized as an endogenous probe for the activity of renal cation transporters like OCT2, MATE1, and MATE2-K, which are involved in the clearance of various drugs, including metformin. ebi.ac.uknih.gov Studies have shown that the renal clearance of MNA can be inhibited by drugs that block these transporters, supporting its utility in preclinical drug-drug interaction studies. nih.gov

    Cancer Research in In Vitro and Animal Models

    The tumor microenvironment (TME) is a complex ecosystem where metabolites can significantly influence tumor progression and immune response. uvic.camdpi.com 1-Methylnicotinamide has been identified as a key immune-regulatory metabolite within the TME of certain cancers. ebi.ac.ukuvic.canih.gov In studies of high-grade serous ovarian carcinoma, metabolomic profiling revealed a significant enrichment of MNA in T cells that infiltrate the tumor, as compared to T cells from the ascitic fluid of the same patients. uvic.canih.govbiorxiv.org

    Interestingly, the source of this MNA within the TME does not appear to be the T cells themselves. uvic.cabiorxiv.org Single-cell RNA sequencing has shown that the expression of nicotinamide N-methyltransferase (NNMT), the enzyme that produces MNA, is restricted to tumor cells and cancer-associated fibroblasts. uvic.canih.govbiorxiv.org This suggests that MNA is produced by the tumor and its supporting stromal cells and is then taken up by the tumor-infiltrating T cells. mdpi.com Functionally, this uptake of MNA by T cells has immunomodulatory consequences. uvic.camdpi.com MNA induces T cells to secrete tumor-promoting cytokines like tumor necrosis factor-alpha (TNF-α) and can reduce the secretion of anti-tumor cytokines such as IFN-γ in CD4+ T cells. mdpi.comnih.gov This alteration of T cell function by TME-derived MNA highlights a non-cell-autonomous mechanism of immune modulation in cancer. biorxiv.org

    Cancer ModelFindingImplicationReference
    Human High-Grade Serous Ovarian CarcinomaStriking enrichment of MNA in tumor-infiltrating T cells.MNA acts as an immune-regulatory metabolite in the TME. uvic.cabiorxiv.org
    Human Ovarian Cancer (scRNA-seq)NNMT (MNA-producing enzyme) expression is restricted to tumor cells and fibroblasts, not T cells.MNA is secreted by tumor/stromal cells and taken up by T cells. uvic.canih.govbiorxiv.org
    In Vitro T-cell assaysMNA induces T cells to secrete the tumor-promoting cytokine TNF-α.TME-derived MNA contributes to immune modulation that may favor tumor growth. mdpi.comnih.gov

    The enzyme NNMT, which catalyzes the production of MNA, is overexpressed in a wide variety of human cancers, including those of the liver, kidney, colon, and bladder. nih.govmdpi.com This overexpression is often linked to cancer aggressiveness and has been shown to promote the migration, invasion, and proliferation of cancer cells. nih.gov The cellular effects of NNMT are largely mediated by its product, MNA. nih.gov

    In colorectal cancer (CRC) cell lines, studies have shown that NNMT enhances tumorigenesis by inhibiting apoptosis and promoting cell cycle progression, an effect attributed to MNA. nih.gov For instance, overexpression of NNMT in SW480 CRC cells enhanced their resistance to the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), while feeding MNA to mice with CRC xenografts also resulted in larger tumors when treated with 5-FU. nih.gov This suggests that MNA mediates the chemoresistance conferred by NNMT. nih.gov Similarly, NNMT knockdown in various cancer cell lines suppresses cell proliferation and anchorage-independent growth both in vitro and in vivo. frontiersin.orgfrontiersin.org

    The impact of MNA on cell differentiation has also been investigated. In murine erythroleukemia cells, MNA was found to stimulate cell growth and inhibit spontaneous differentiation, which is marked by hemoglobin synthesis. ebi.ac.uk This contrasts with its precursor, nicotinamide, which induces differentiation in the same cell line. ebi.ac.uk In glioma stem cells (GSCs), NNMT is preferentially expressed in the more aggressive mesenchymal subtype, and its inhibition reduces GSC growth and self-renewal in vitro. frontiersin.orgfrontiersin.org These findings underscore the role of the NNMT-MNA axis in maintaining stemness and promoting proliferation in certain cancer contexts. frontiersin.orgfrontiersin.org

    Neurobiological Research in Preclinical Models

    Neuroprotective Effects (mechanistic studies)

    In preclinical research, 1-Methylnicotinamide (1-MNA) has demonstrated neuroprotective properties through various mechanisms. Studies in animal models have indicated that 1-MNA can positively affect degenerative changes in the brain. wikipedia.org One key mechanism is the reduction of neuroinflammation. wikipedia.org This is achieved by decreasing the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). wikipedia.org Concurrently, 1-MNA has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a protein crucial for neuron survival and growth. wikipedia.org

    Further mechanistic investigations in models of acute excitotoxicity using primary cultures of rat cerebellar granule cells have explored 1-MNA's effects. In these models, both 1-MNA and its precursor, nicotinamide, provided modest neuroprotection against toxicity induced by N-methyl-D-aspartate (NMDA), an agonist of a principal glutamate (B1630785) receptor. termedia.pl However, at the same concentration, 1-MNA did not show a protective effect against glutamate-induced toxicity, unlike nicotinamide. termedia.pltermedia.pl This suggests a specific interaction with the NMDA receptor pathway. In other studies using cerebellar granule cells, 1-MNA was found to be protective against neurodegeneration caused by homocysteine. ane.pl The precise mechanisms remain under investigation, with some research suggesting that the neuroprotective effect may relate to the stabilization of the plasma membrane potential rather than direct inhibition of the NMDA receptor. food.gov.uk

    Summary of Mechanistic Findings in Neuroprotection Studies
    Experimental ModelKey FindingObserved MechanismReference
    Diabetic Rat ModelMaintained cognitive performance and prevented depressive behaviorReduction of neuroinflammation (decreased IL-6, TNF-α), increased BDNF expression wikipedia.org
    Rat Cerebellar Granule Cells (NMDA-induced toxicity)Significant reduction of neurotoxic effectNeuroprotection observed at 25 mM concentration termedia.pl
    Rat Cerebellar Granule Cells (Glutamate-induced toxicity)No significant neuroprotectionIneffective at the same concentration that was effective against NMDA toxicity termedia.pl
    Rat Cerebellar Granule Cells (Homocysteine toxicity)Reduced neuronal damageNeuroprotective activity observed at concentrations of 1–10 mM ane.pl

    Aging and Longevity Research in Model Organisms

    Impact on Lifespan in Invertebrate Models (e.g., Caenorhabditis elegans)

    Research using the nematode Caenorhabditis elegans as a model organism has provided insights into the role of 1-MNA in aging. Studies have shown that 1-MNA can extend the lifespan of C. elegans. nih.govnih.govcapes.gov.br This effect is notably independent of sir-2.1, the nematode orthologue of the mammalian longevity-associated enzyme Sirtuin 1 (SIRT1). nih.govnih.govcapes.gov.br While overexpression of sir-2.1 also extends lifespan, the effect of 1-MNA persists even in worms lacking this gene. nih.govnih.gov

    The mechanism underlying this lifespan extension involves the metabolic conversion of 1-MNA. It serves as a substrate for an aldehyde oxidase enzyme, GAD-3, which generates hydrogen peroxide. nih.govnih.govcapes.gov.br This production of a reactive oxygen species (ROS) acts as a mitohormetic signal, meaning it induces a mild stress response that ultimately leads to increased stress resistance and longevity. nih.govcapes.gov.br This finding links the metabolic pathway of nicotinamide methylation directly to the regulation of lifespan, providing a mechanism for sirtuin-mediated longevity that extends beyond its direct enzymatic activities. nih.govnih.govcapes.gov.br

    Effects of 1-MNA and Related Compounds on C. elegans Lifespan
    CompoundGenetic BackgroundObserved Effect on LifespanProposed MechanismReference
    1-Methylnicotinamide (1-MNA)Wild-typeExtensionActs as a substrate for GAD-3 to generate H₂O₂ as a mitohormetic ROS signal nih.govnih.govcapes.gov.br
    1-Methylnicotinamide (1-MNA)sir-2.1-deficientExtension nih.govnih.govcapes.gov.br
    Nicotinamide (NAM)sir-2.1-deficientExtensionMetabolized to 1-MNA nih.gov
    Nicotinic Acid (NA)sir-2.1-deficientNo ExtensionLifespan extension by NA is dependent on sir-2.1 nih.gov

    Role in Age-Related Physiological Decline (e.g., Hearing Loss in Murine Models)

    The role of 1-MNA in age-related physiological decline has been investigated in murine models of age-related hearing loss (ARHL), with studies presenting differing outcomes based on dietary context. One study found that in mice on a high-fat diet (HFD), which accelerated ARHL, supplementation with 1-MNA had a protective effect. researchgate.netnih.gov This intervention was shown to upregulate the expression of cochlear SIRT1 and SIRT3, proteins associated with aging and metabolism. researchgate.netnih.gov The findings suggested that 1-MNA could prevent the progression of ARHL promoted by both aging and a high-fat diet. researchgate.netnih.gov

    Conversely, a more recent study investigating the effects of 1-MNA in mice fed a low-fat diet (LFD) reported that supplementation accelerated ARHL. nih.gov In these mice, 1-MNA supplementation led to significantly elevated auditory brainstem response (ABR) thresholds, indicating worse hearing. nih.gov This was accompanied by a reduction in cochlear hair cells and spiral ganglion cells. nih.gov The mechanism was also linked to Sirtuin 1, as 1-MNA increased SIRT1 protein levels in the cochlea post-transcriptionally. nih.gov These findings suggest that while moderate SIRT1 expression may be protective, excessive levels induced by 1-MNA in a standard dietary context could paradoxically exacerbate age-related cochlear damage. nih.gov

    Findings on 1-MNA and Age-Related Hearing Loss (ARHL) in Mice
    Mouse Model / DietEffect of 1-MNA Supplementation on ARHLEffect on Cochlear SIRT1 ExpressionReference
    C57BL/6 Mice / High-Fat Diet (HFD)Prevented ARHL progressionUpregulated SIRT1 and SIRT3 researchgate.netnih.gov
    B6 and CBA Mice / Low-Fat Diet (LFD)Accelerated ARHL progressionIncreased SIRT1 protein levels nih.gov

    Hematopoietic System Studies

    Effects on Erythroid Cell Proliferation and Differentiation in Non-Human Primate Cell Cultures

    Investigations using primary cell cultures from non-human primates have revealed specific effects of 1-MNA on the hematopoietic system, particularly on red blood cell precursors. In studies with cultured CD34+ bone marrow cells from baboons, 1-MNA was shown to increase the proliferation of erythroid cells. researchgate.net Specifically, treatment with 1-MNA resulted in a two-fold increase in the total number of erythroid colonies—both Burst-Forming Unit-Erythroid (BFUe) and Colony-Forming Unit-Erythroid (CFUe)—compared to untreated control cultures. researchgate.net

    In addition to promoting proliferation, 1-MNA was observed to reduce spontaneous differentiation and block the differentiation induced by other compounds, such as nicotinamide and N'-methylnicotinamide. researchgate.net This contrasts with the effects of N'-methylnicotinamide, which induced erythroid differentiation and increased γ-globin expression. researchgate.net 1-MNA, however, had no significant effect on γ-globin gene expression. researchgate.net These findings, which are consistent with earlier observations in murine erythroleukemia cell lines, indicate that 1-MNA has a distinct role in promoting the expansion of early-stage erythroid progenitors while inhibiting their terminal differentiation. researchgate.netnih.gov

    Effects of 1-MNA on Cultured Baboon CD34+ Cells
    ParameterEffect of 1-MNAComparison with Control/Other CompoundsReference
    Total Erythroid Colonies (BFUe + CFUe)2-fold increaseHigher than untreated controls and NAM-treated cultures researchgate.net
    Erythroid DifferentiationReduced spontaneous differentiation; Blocked induced differentiationOpposite effect to N'-methylnicotinamide, which induced differentiation researchgate.net
    γ-globin Gene ExpressionNo significant effectN'-methylnicotinamide significantly increased expression researchgate.net

    Advanced Analytical Methodologies for 1 Methylnicotinamide Research

    Chromatographic Techniques

    Chromatographic methods are indispensable for separating 1-MNA from other components in biological matrices, enabling precise quantification.

    HPLC, particularly reverse-phase HPLC (RP-HPLC), is widely utilized for the quantitative determination of 1-MNA in biological fluids such as urine and plasma researchgate.netoup.comnih.govtandfonline.com. These methods often involve ion-pairing agents to improve the retention and separation of the polar cationic 1-MNA on a non-polar stationary phase researchgate.netnih.govtandfonline.com. Detection is typically achieved using UV spectrophotometry, often at wavelengths around 254 nm oup.comnih.gov, or spectrofluorimetry following derivatization nih.gov.

    Key parameters for HPLC analysis of 1-MNA include:

    Column: Typically C18 reverse-phase columns researchgate.nettandfonline.comnih.gov.

    Mobile Phase: Often a gradient or isocratic mixture of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers, frequently incorporating ion-pairing agents like 1-heptanesulphonic acid or sodium 1-octanesulfonate researchgate.netnih.govtandfonline.com.

    Detection: UV detection (e.g., 254 nm) or spectrofluorimetry (e.g., excitation 366 nm, emission 418 nm after derivatization) nih.govnih.gov.

    Run Time: Methods have been optimized for speed, with analyses completed in under 15 minutes oup.comtandfonline.com.

    Sensitivity: Limits of detection (LOD) and quantification (LOQ) vary, with reported LODs as low as 0.4 mmol/L and LOQs of 2.6 mmol/L in urine researchgate.net.

    Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to UV detection, making it ideal for quantifying 1-MNA in complex biological samples researchgate.netbevital.noresearchgate.netnih.govoup.comresearchgate.netresearchgate.net. This technique is particularly valuable for detecting low concentrations of 1-MNA in plasma and urine researchgate.netresearchgate.net.

    Commonly employed LC-MS/MS parameters for 1-MNA analysis include:

    Ionization Mode: Electrospray ionization (ESI) in positive ion mode is frequently used due to the cationic nature of 1-MNA bevital.nonih.govresearchgate.netresearchgate.net.

    Chromatography: Both RP-HPLC and HILIC can be coupled with MS/MS bevital.noresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov.

    Detection: Multiple Reaction Monitoring (MRM) is the standard for targeted quantification, monitoring specific precursor-to-product ion transitions. For 1-MNA, the transition m/z 137.1 → 94.1 is commonly used nih.govresearchgate.netresearchgate.net.

    Linearity and Sensitivity: Methods demonstrate excellent linearity over wide concentration ranges, with high precision and accuracy, often achieving RSDs below 7% nih.govresearchgate.net.

    HILIC-MS/MS is a powerful approach for the analysis of polar and charged metabolites like 1-MNA, complementing RP-HPLC by providing different selectivity researchgate.netresearchgate.netnih.govnih.govunl.eduumich.edu. HILIC columns, such as those with amide or silica-based stationary phases, are effective for retaining highly polar compounds that might otherwise elute unretained in RP-HPLC unl.eduumich.edu.

    Key aspects of HILIC-MS/MS for 1-MNA research include:

    Column Chemistry: BEH AMIDE or similar polar-embedded phases are often utilized nih.govumich.edu.

    Mobile Phase: Typically consists of high organic solvent content (e.g., acetonitrile) with aqueous buffers, often containing additives like formic acid bevital.noumich.edunih.gov.

    Application: Widely applied in metabolomics studies for comprehensive profiling of polar metabolites in various biological matrices nih.gov.

    Spectrometric Techniques

    Spectrometric techniques, particularly fluorescence detection, can be employed for 1-MNA analysis, often requiring a derivatization step.

    While 1-MNA itself does not inherently fluoresce strongly, it can be converted into fluorescent derivatives for sensitive detection nih.govbioline.org.br. For instance, nicotinamide (B372718) can be methylated to form 1-MNA, which then reacts with reagents like acetophenone (B1666503) to yield fluorescent compounds detectable by spectrofluorometry nih.gov. Alternatively, N1-methylnicotinamide chloride has been used as a fluorogenic agent to react with other compounds, generating fluorescence tsijournals.comresearchgate.netbenthamdirect.com. These methods are valuable for specific metabolite detection in research settings.

    Sample Preparation and Derivatization Strategies for Biological Matrices (Research Context)

    Effective sample preparation is critical for accurate 1-MNA analysis, aiming to remove interfering substances and concentrate the analyte.

    Protein Precipitation: A common initial step for plasma and serum samples, often using acetonitrile, to remove proteins before chromatographic analysis bevital.nonih.govresearchgate.netnih.govplos.org.

    Extraction and Purification: Techniques such as solid-phase extraction (SPE) researchgate.net, liquid-liquid extraction (LLE), or purification using mixed-mode ion-exchange cartridges are employed to isolate 1-MNA from biological matrices researchgate.netnih.gov.

    Dilution: For samples with high concentrations, such as urine, dilution with specific buffers or solvents is often performed nih.govresearchgate.net.

    Derivatization: For fluorometric detection, derivatization steps are essential. This can involve reacting 1-MNA with compounds like acetophenone nih.gov or using N1-methylnicotinamide chloride as a reagent in other analytical reactions tsijournals.comresearchgate.netbenthamdirect.com.

    Compound List

    1-Methylnicotinamide (1-MNA)

    Nicotinamide (NA)

    1-methyl-2-pyridone-5-carboxamide (M2PY)

    1-methyl-4-pyridone-5-carboxamide (M4PY)

    N1-ethylnicotinamide (NEN)

    6-chloronicotinamide (B47983)

    Nicotinic acid (NicA)

    S-adenosylhomocysteine (SAH)

    Homocysteine

    Ketamine

    Griseofulvin

    Levonorgestrel

    Nicotinamide N-methyltransferase (NNMT)

    Voriconazole (B182144) (VRC)

    Voriconazole N-oxide derivative

    N-Methylnicotinium ion

    Nicotine imine

    Aminopimelic acid

    l-carnitine (B1674952)

    isobutyryl-carnitine

    isovaleryl-carnitine

    Taurine

    Biomarker Potential of 1 Methylnicotinamide in Research Contexts

    Indicator of Nicotinamide (B372718) N-Methyltransferase (NNMT) Activity in Preclinical Studies

    1-Methylnicotinamide is a direct product of the enzymatic action of Nicotinamide N-Methyltransferase (NNMT), which catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor mdpi.comresearchgate.netwikipedia.orgresearchgate.netnih.gov. Consequently, the levels of 1-MN can serve as an indicator of NNMT activity. Preclinical studies have utilized this relationship to investigate NNMT's role in various physiological and pathological conditions. For instance, elevated NNMT levels have been observed in several types of cancer, where its upregulation is linked to disease progression mdpi.comresearchgate.net. In metabolic contexts, NNMT activity, and by extension 1-MN production, has been associated with insulin (B600854) resistance and obesity nih.govoup.com. Studies in mouse models have shown that NNMT knockdown can improve insulin sensitivity and glucose tolerance, suggesting that 1-MN levels, reflecting NNMT activity, could be a marker for these metabolic states nih.govfrontiersin.org. Furthermore, research has indicated that NNMT plays a role in regulating energy metabolism, with its activity influencing NAD+ levels and cellular energy expenditure frontiersin.orgfrontiersin.org. The direct enzymatic link between NNMT and 1-MN formation makes 1-MN a valuable endogenous marker for assessing NNMT activity in preclinical research settings.

    Assessment of Organic Cation Transporter (OCT) Activity in In Vitro and Animal Models

    The involvement of 1-Methylnicotinamide in the transport processes mediated by Organic Cation Transporters (OCTs) has led to its investigation as a potential biomarker for these systems. OCTs are crucial for the uptake and elimination of various endogenous compounds and xenobiotics, playing a significant role in drug disposition and potential drug-drug interactions (DDIs) physiology.orgnih.govmdpi.com.

    Substrate Properties for Organic Cation Transporter 1 (OCT1)

    Recent research has identified 1-Methylnicotinamide as a substrate for Organic Cation Transporter 1 (OCT1) researchgate.netcriver.comnih.govuniprot.org. In vitro studies using cells overexpressing OCT1 have demonstrated that 1-MN uptake is significantly higher compared to control cells, confirming its role as an OCT1 substrate researchgate.netnih.gov. This finding suggests that changes in 1-MN plasma concentrations or its renal clearance could reflect the activity of OCT1. Specifically, in preclinical studies, administration of OCT inhibitors has been observed to reduce 1-MN plasma levels, indicating that OCT1-mediated release of 1-MN from hepatocytes might be influenced by these inhibitors researchgate.netnih.govmdpi.com. This interaction has led to the proposal that 1-MN could be further evaluated as a potential biomarker for OCT1 activity, particularly in assessing early time points of drug-drug interactions involving this transporter criver.comnih.govmdpi.com.

    Re-evaluation of Utility as an Organic Cation Transporter 2 (OCT2) Biomarker

    1-Methylnicotinamide was initially proposed as a potential biomarker for renal Organic Cation Transporter 2 (OCT2) mdpi.comresearchgate.netnih.govmdpi.comresearchgate.nettandfonline.com. The rationale stemmed from clinical observations where OCT inhibitors, known to affect OCT2 function, led to a reduction in 1-MN plasma concentrations researchgate.netnih.govmdpi.com. However, a closer re-evaluation of these data has revealed complexities. While OCT inhibitors did reduce 1-MN plasma levels, this effect was found to be more consistently linked to the inhibition of OCT1-mediated hepatic release of 1-MN, rather than solely OCT2-mediated renal clearance researchgate.netcriver.comnih.govmdpi.com. Studies have indicated that cimetidine, a known OCT inhibitor, does not inhibit NNMT or aldehyde oxidase (AO) activity, which are involved in 1-MN formation and metabolism, but does inhibit OCT1-mediated 1-MN uptake in vitro researchgate.netnih.gov. This suggests that the observed reduction in plasma 1-MN levels following OCT inhibitor administration is likely due to impaired hepatic efflux via OCT1, rather than direct inhibition of renal OCT2-mediated excretion researchgate.netcriver.comnih.govmdpi.com. Consequently, the utility of 1-MN as a reliable and sensitive biomarker specifically for OCT2 inhibition is considered limited, with current evidence pointing more strongly towards its potential as an OCT1 biomarker criver.comnih.govmdpi.com.

    Compound Name Table

    Common NameIUPAC NameAbbreviation
    1-Methylnicotinamide3-Carbamoyl-1-methylpyridin-1-ium1-MN, NMN, MNA, me-NAM, MNAM
    NicotinamidePyridine-3-carboxamideNAM
    S-adenosyl-L-methionineS-AdenosylmethionineSAM
    S-adenosyl-L-homocysteineS-AdenosylhomocysteineSAH
    Nicotinamide N-MethyltransferaseNicotinamide N-methyltransferaseNNMT
    Organic Cation Transporter 1Organic Cation Transporter 1OCT1
    Organic Cation Transporter 2Organic Cation Transporter 2OCT2

    Q & A

    Q. How can researchers validate 1-Methylnicotinamide as a diagnostic biomarker in hepatocellular carcinoma (HCC)?

    Methodological Answer: Validation involves cohort studies using receiver operating characteristic (ROC) curves and area under the curve (AUC) analysis. For example, in HCC cohorts, 1-MNA levels are quantified via liquid chromatography-mass spectrometry (LC-MS), and diagnostic performance is assessed by comparing sensitivity/specificity against healthy controls. External validation cohorts are critical to confirm reproducibility .

    Q. What methodologies are recommended for assessing the effects of 1-MNA on endothelial function in preclinical models?

    Methodological Answer: In diabetic mouse models, endothelial response is evaluated through in vivo assays such as vascular reactivity measurements (e.g., aortic ring assays) and exercise capacity tests (treadmill protocols). Plasma 1-MNA levels are correlated with endothelial nitric oxide synthase (eNOS) activity and prostacyclin (PGI2) production .

    Q. Which analytical techniques are suitable for quantifying 1-MNA and its metabolites in biological samples?

    Methodological Answer: LC-MS is the gold standard for quantifying 1-MNA and its metabolites (e.g., N1-methyl-4-pyridone-3-carboxamide). Sample preparation involves quenching metabolism (e.g., cold methanol extraction) and normalizing to internal standards (e.g., isotopically labeled 1-MNA). For tissue metabolomics, orthogonal partial least squares discriminant analysis (OPLS-DA) identifies metabolic pathways .

    Q. How can researchers investigate the metabolic pathways involving 1-MNA biosynthesis and degradation?

    Methodological Answer: Isotopic tracing with labeled nicotinamide (e.g., ¹³C-nicotinamide) in cell cultures tracks 1-MNA production via nicotinamide N-methyltransferase (NNMT). Aldehyde oxidase activity is measured using enzyme-specific inhibitors (e.g., raloxifene) to confirm the conversion of 1-MNA to downstream metabolites .

    Advanced Research Questions

    Q. How does 1-MNA influence epigenetic regulation in cancer cells through NNMT activity?

    Methodological Answer: NNMT overexpression depletes S-adenosylmethionine (SAM), reducing histone methylation. Chromatin immunoprecipitation (ChIP-seq) and methylome sequencing (e.g., WGBS) identify hypomethylated regions in NNMT-high cancers. In vitro models (e.g., SH-SY5Y neuroblastoma cells) treated with 1-MNA show altered ATP/ADP ratios and complex I activity, linking metabolism to epigenetic changes .

    Q. What advanced statistical approaches establish causal relationships between 1-MNA and metabolic diseases?

    Methodological Answer: Mendelian randomization (MR) analysis uses genetic variants (e.g., NNMT polymorphisms) as instrumental variables to infer causality. Cohort studies correlate serum 1-MNA levels with BMI, while caloric restriction interventions assess its role in energy utilization. Confounding factors (e.g., kidney function) are adjusted via multivariable regression .

    Q. How can enzyme kinetic experiments elucidate 1-MNA’s inhibitory effects on glycogen phosphorylase?

    Methodological Answer: Competitive inhibition assays with purified glycogen phosphorylase b measure 1-MNA’s binding affinity (Ki) relative to AMP. Structural analogs (e.g., 1-methylnicotinamide chloride) are tested using X-ray crystallography or molecular docking to identify interactions with the AMP-binding site .

    Q. How do tumor-associated fibroblasts and macrophages modulate 1-MNA levels to manipulate the tumor microenvironment?

    Methodological Answer: Co-culture systems (e.g., gastric cancer fibroblasts + macrophages) with metabolic profiling (untargeted metabolomics) reveal NNMT-driven 1-MNA secretion. RNAi knockdown of NNMT in fibroblasts validates its role in altering SAM/SAH ratios and histone methylation in adjacent cancer cells .

    Q. What novel biosensing technologies improve 1-MNA detection in complex biological matrices?

    Methodological Answer: Pillar[6]arene-based biosensors functionalized with sulfonate groups enable selective 1-MNA detection in unpurified urine. Surface plasmon resonance (SPR) or electrochemical impedance spectroscopy (EIS) quantifies binding affinity, validated against LC-MS .

    Q. How can contradictory findings on 1-MNA’s pro-tumorigenic vs. anti-inflammatory roles be reconciled experimentally?

    Methodological Answer: Dose-response studies in context-specific models (e.g., low vs. high 1-MNA concentrations in cancer vs. inflammatory cells) clarify dual roles. Transcriptomic profiling (RNA-seq) identifies differentially expressed genes (e.g., COX-2 for PGI2 synthesis) under varying 1-MNA conditions .

    Q. Key Methodological Considerations

    • Experimental Design: Use orthogonal validation (e.g., LC-MS + biosensors) for metabolite quantification.
    • Data Contradictions: Address confounding variables (e.g., kidney function in urinary metabolite studies) through stratified analysis .
    • Reporting Standards: Follow COSMOS-E guidelines for systematic reviews, ensuring literature searches include NNMT, NAD+ metabolism, and cancer epigenetics .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.